N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]oxan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)tetrahydro-2H-pyran-4-amine” is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of such compounds involves the coupling of hydrazine with pyrazole derivatives . The structures of the synthesized compounds are verified using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The compound also contains a tetrahydro-2H-pyran-4-amine group .Applications De Recherche Scientifique
Antitumor, Antifungal, and Antibacterial Activities : A study by Titi et al. (2020) investigated the synthesis of pyrazole derivatives, including compounds structurally similar to N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)tetrahydro-2H-pyran-4-amine. These compounds demonstrated potential antitumor, antifungal, and antibacterial properties, indicating their potential use in pharmaceutical research (Titi et al., 2020).
Cobalt(II) Complex Formation : Choi et al. (2015) explored the formation of cobalt(II) complexes with N'-substituted pyrazole derivatives. The study found that the molecular structures of these complexes varied depending on the substitution group, impacting their chemical properties and potential applications in materials science (Choi et al., 2015).
Key Intermediate in CCR5 Antagonist Synthesis : Hashimoto et al. (2002) described an efficient synthesis method for a compound structurally related to the query compound, which is a key intermediate for the CCR5 antagonist TAK-779. This research is significant in the development of therapeutics for conditions like HIV/AIDS (Hashimoto et al., 2002).
Polymerization of Methyl Methacrylate : Shin et al. (2016) synthesized mononuclear complexes derived from pyrazole derivatives and investigated their use in the polymerization of methyl methacrylate. This research has implications in the field of polymer chemistry (Shin et al., 2016).
Microwave-Assisted Synthesis for Antimicrobial Activities : Hu et al. (2011) conducted a study on the microwave-assisted synthesis of tetrazolyl pyrazole amides, which showed promising bactericidal, pesticidal, herbicidal, and antimicrobial activities (Hu et al., 2011).
Corrosion Inhibition Properties : Chetouani et al. (2005) researched the inhibitory effect of bipyrazolic compounds on the corrosion of iron in acidic media. This study indicates the potential application of pyrazole derivatives in corrosion inhibition (Chetouani et al., 2005).
Orientations Futures
The future directions for the study of this compound could involve further exploration of its pharmacological effects, particularly its antileishmanial and antimalarial activities . Additionally, the development of novel insecticides targeting the ryanodine receptor (RyR) is a promising area of research .
Mécanisme D'action
Target of Action
Pyrazole-bearing compounds, which this compound is a part of, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
This compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It is known that pyrazole-bearing compounds have significant effects on various biochemical pathways due to their diverse pharmacological effects .
Result of Action
Similar compounds have shown significant antileishmanial and antimalarial activities .
Propriétés
IUPAC Name |
N-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-13(10-4-7-15-8-5-10)9-11-3-6-12-14(11)2/h3,6,10H,4-5,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFVCUPBNQNPMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN(C)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.